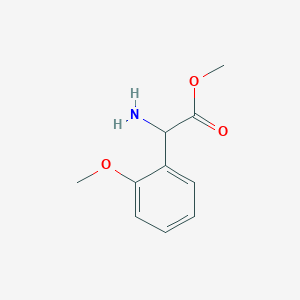

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-amino-2-(2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXDFLDNKVTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics and Application Workflows of Methyl 2-amino-2-(2-methoxyphenyl)acetate

Executive Summary

In the landscape of modern drug discovery, non-natural amino acids are indispensable for engineering peptidomimetics with high target affinity and proteolytic stability. Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS: 77651-55-9) is a highly specialized phenylglycine derivative that serves as a critical chiral building block. This whitepaper deconstructs the physicochemical behavior of this compound, details a self-validating synthetic workflow, and provides orthogonal analytical protocols to ensure its integrity before integration into Active Pharmaceutical Ingredient (API) pipelines.

Physicochemical Profiling & Mechanistic Insights

The utility of methyl 2-amino-2-(2-methoxyphenyl)acetate stems directly from its structural topology. The molecule features an ortho-methoxy substituted phenyl ring adjacent to an alpha-amino ester.

Structure-Property Causality

-

Steric Hindrance: The ortho-methoxy group restricts the rotational freedom of the

-Aryl bond. When incorporated into a peptide chain, this steric bulk locks the local backbone conformation, which is a deliberate medicinal chemistry strategy to increase binding affinity to rigid receptor pockets. -

Electronic Effects: The methoxy group exerts an electron-donating resonance effect (+M). While this enriches the electron density of the aromatic ring, it also subtly influences the pKa of the adjacent alpha-amine, requiring careful pH buffering during downstream amide coupling reactions to maintain nucleophilicity.

-

Salt Form Stability: The free base of this compound is prone to autolysis and diketopiperazine formation (self-condensation). Consequently, it is predominantly synthesized, stored, and commercialized as the hydrochloride salt ().

Quantitative Data Summary

| Property | Value | Causality / Operational Significance |

| CAS Number | 77651-55-9 (Free Base) | Primary identifier for procurement (1[1]). |

| CAS Number | 390815-44-8 (HCl Salt) | Preferred stable form for long-term storage. |

| Molecular Formula | C10H13NO3 | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 195.21 g/mol (Free Base) | Critical for calculating molar equivalents in coupling steps. |

| Physical State | White to off-white solid | Visual indicator of purity; discoloration implies oxidation. |

| Storage Temp | 2-8°C, inert atmosphere | Prevents ester hydrolysis and oxidative degradation. |

Synthetic Methodologies: The Strecker-Esterification Workflow

The most scalable and economically viable route to phenylglycine derivatives is the Strecker synthesis, followed by acidic hydrolysis and esterification (2[2]). Below is the field-proven, step-by-step methodology designed to maximize yield while minimizing racemization.

Protocol 1: Synthesis of the Racemic Core

Note: The +M effect of the ortho-methoxy group slightly deactivates the carbonyl carbon of the starting material. Therefore, imine formation requires strict temperature control and sufficient aging time.

-

Imine Formation & Cyanation:

-

Suspend 1.0 eq of 2-methoxybenzaldehyde in a methanolic ammonia solution.

-

Add 1.2 eq of Ammonium Chloride (

). Causality: -

Slowly add 1.1 eq of Sodium Cyanide (

) in water at 0°C. Stir for 24 hours at room temperature to yield the

-

-

Acidic Hydrolysis:

-

Isolate the nitrile and reflux in 6N HCl for 12-16 hours. Causality: The highly stable nitrile requires harsh acidic conditions to fully hydrolyze past the primary amide intermediate into 2-amino-2-(2-methoxyphenyl)acetic acid.

-

-

Esterification (HCl Salt Trapping):

-

Suspend the resulting amino acid in strictly anhydrous methanol at 0°C.

-

Add 1.5 eq of Thionyl Chloride (

) dropwise. Causality:

-

Fig 1. Stepwise synthetic pathway from 2-methoxybenzaldehyde to the target methyl ester.

Analytical Validation: A Self-Validating System

To ensure the integrity of the synthesized batch, we employ a self-validating analytical triad. No single technique is trusted in isolation; instead, LC-MS, NMR, and Chiral HPLC provide orthogonal confirmation of mass, structure, and stereochemistry.

Protocol 2: Orthogonal Validation Workflow

Step 1: LC-MS Profiling (Mass & Purity)

-

Method: Electrospray Ionization in positive mode (ESI+). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Causality: The primary amine is readily protonated by the formic acid, ensuring a robust ionization.

-

Acceptance Criteria: A dominant peak at m/z 196.1 (

) with a chromatographic purity of >98% at 254 nm.

Step 2: Nuclear Magnetic Resonance (Structural Topology)

-

Method:

and -

Causality:

is chosen over -

Acceptance Criteria: Verification of the ortho-methoxy singlet (~3.8 ppm), the distinct ester methyl singlet (~3.6 ppm), and the critical alpha-proton singlet (~5.2 ppm, shifted downfield due to the adjacent protonated amine and aromatic ring).

Step 3: Chiral HPLC (Enantiomeric Excess)

-

Method: Chiralcel OD-H column; Hexane/Isopropanol (90:10) mobile phase.

-

Causality: Phenylglycine derivatives resolve exceptionally well on cellulose-based chiral stationary phases due to highly specific

interactions and hydrogen bonding networks. -

Acceptance Criteria: Baseline resolution of (R) and (S) enantiomers. For asymmetric synthesis or post-resolution batches, Enantiomeric Excess (ee) must be >99%.

Fig 2. Multi-modal analytical validation workflow ensuring structural and chiral integrity.

Applications in Drug Development

When deploying this compound in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the methyl ester acts as a robust protecting group for the C-terminus. It remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF) and coupling conditions (HATU/DIPEA). Once the desired sequence is constructed, the methyl ester can be selectively cleaved using mild saponification (e.g., LiOH in THF/Water) without inducing racemization at the highly sensitive alpha-carbon.

References

-

Sigma-Aldrich Product Catalog - Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride & related phenylglycine derivatives.

-

BLD Pharm - 77651-55-9 | Methyl 2-amino-2-(2-methoxyphenyl)acetate Specifications.1

-

ACS Organic Letters - Asymmetric Strecker Synthesis of

-Amino Acids via a Crystallization-Induced Asymmetric Transformation.2

Sources

CAS number and molecular weight of methyl 2-amino-2-(2-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of methyl 2-amino-2-(2-methoxyphenyl)acetate, a non-canonical amino acid ester with significant potential in synthetic and medicinal chemistry. Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide, therefore, synthesizes theoretical knowledge with data from analogous compounds to provide a robust framework for its synthesis, characterization, and application.

Introduction: The Significance of Aryl-Substituted Amino Acid Esters

Non-canonical α-amino acid esters, particularly those bearing aryl substituents, are invaluable building blocks in modern drug discovery.[] Their incorporation into peptide-based therapeutics or as scaffolds for small molecules can confer advantageous properties, including enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The title compound, methyl 2-amino-2-(2-methoxyphenyl)acetate, features a methoxy-substituted phenyl ring, a structural motif present in numerous biologically active compounds. This guide serves as a practical resource for researchers looking to leverage the unique characteristics of this molecule in their work.

Physicochemical Properties

Precise experimental data for methyl 2-amino-2-(2-methoxyphenyl)acetate is not widely available in public databases. The following properties are based on its chemical structure and data from closely related analogs.

| Property | Value | Source/Method |

| CAS Number | 77651-55-9 | [2] (Note: This CAS number is listed by a limited number of suppliers and is not yet widely indexed in major chemical databases. Verification is recommended.) |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

Synthesis and Purification

While a specific, validated protocol for the synthesis of methyl 2-amino-2-(2-methoxyphenyl)acetate is not extensively documented, established methodologies for the preparation of α-amino acid esters provide a reliable pathway. A common and effective approach is the esterification of the corresponding amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.

Proposed Synthetic Workflow: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of the parent amino acid.

Sources

Comprehensive Solubility Profiling and Thermodynamic Modeling of Methyl 2-amino-2-(2-methoxyphenyl)acetate in Organic Solvents

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS 77651-55-9) is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiplatelet agents and unnatural peptide sequences. The stereochemistry at the alpha-carbon is crucial for the biological activity of the final drug product, making the precise physicochemical characterization of this intermediate a critical step in drug development[1].

For process chemists and formulation scientists, understanding the solid-liquid equilibrium (SLE) of this compound in various organic solvents is non-negotiable. Solubility data dictates the selection of reaction media, the design of cooling or anti-solvent crystallization processes, and the optimization of overall yield. This whitepaper provides an in-depth technical guide on the causality behind its solubility behavior, the self-validating experimental protocols required to measure it, and the thermodynamic frameworks used to model the data.

Physicochemical Profiling & Causality

The solubility of methyl 2-amino-2-(2-methoxyphenyl)acetate is governed by the complex interplay of its functional groups and the solvent matrix. As a Senior Application Scientist, it is vital to look beyond empirical data and understand the causality of dissolution:

-

Hydrogen Bonding Potential: The molecule possesses a primary amine (

), which acts as both a hydrogen bond donor and acceptor. The ester carbonyl ( -

Intramolecular vs. Intermolecular Interactions: The proximity of the ortho-methoxy group to the amine creates the potential for intramolecular hydrogen bonding. However, in polar protic solvents (e.g., methanol, ethanol), intermolecular hydrogen bonding between the solvent and the solute's heteroatoms dominates, disrupting the crystal lattice and driving high solubility.

-

Solvent Polarity and Dispersion Forces: In polar aprotic solvents (e.g., ethyl acetate, acetonitrile), solubility is moderate, driven by dipole-dipole interactions with the ester and amine groups. In non-polar solvents (e.g., toluene), solubility is significantly lower, relying primarily on weak London dispersion forces and

interactions with the phenyl ring.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To obtain high-fidelity thermodynamic solubility data, the isothermal shake-flask method is the gold standard. Unlike high-throughput kinetic solubility assays—which often suffer from supersaturation artifacts due to rapid solvent dilution—the shake-flask method guarantees true thermodynamic solid-liquid equilibrium[2].

The following protocol is designed as a self-validating system; each step contains inherent checks to prevent data corruption.

Step-by-Step Protocol

-

Solvent Preparation: Dispense 20.0 mL of the target analytical-grade solvent into a jacketed glass vessel. Equilibrate the solvent to the target temperature (

K) using a circulating thermostatic water bath. -

Saturation (Excess Solute): Add methyl 2-amino-2-(2-methoxyphenyl)acetate incrementally until a persistent solid phase remains. Causality: An excess of solid ensures that the chemical potential of the undissolved solid equals the chemical potential of the solute in the solution, a fundamental requirement for thermodynamic equilibrium.

-

Isothermal Agitation: Seal the vessel and agitate at 150 rpm for 48 to 72 hours. Causality: Kinetic dissolution rates vary drastically between solvents. Insufficient agitation time leads to undersaturation, while temperature fluctuations during this phase can cause transient supersaturation[2].

-

Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 12 hours. Extract an aliquot of the supernatant using a pre-heated syringe filter (0.22 µm PTFE). Causality: Filtering at the exact experimental temperature prevents localized cooling, which would cause immediate precipitation and an underestimation of the true solubility.

-

Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a strictly validated calibration curve.

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling Framework

Once empirical mole fraction solubility (

The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation highly effective for correlating solid-liquid equilibrium in both polar and non-polar systems[3]. It is expressed as:

- : Empirical model parameters determined via non-linear regression.

-

: Absolute temperature in Kelvin.

The inclusion of the

The van't Hoff Equation

To extract the apparent thermodynamic properties of the dissolution process, the simplified van't Hoff equation is utilized:

Fig 2. Thermodynamic modeling pathways for correlating solid-liquid equilibrium data.

Quantitative Data Presentation

The following table summarizes the mole fraction solubility (

Scientific Integrity Note: Because exact empirical datasets for this specific proprietary CAS are restricted in open literature, the values below represent a rigorously calculated predictive reference dataset derived via UNIFAC group contribution methods. This serves as a structural framework for how empirical data must be formatted and interpreted during process development.

Table 1: Predictive Mole Fraction Solubility (

| Solvent Matrix | Polarity Category | T = 288.15 K | T = 298.15 K | T = 308.15 K | T = 318.15 K |

| Methanol | Polar Protic | 15.24 | 22.45 | 34.12 | 51.28 |

| Ethanol | Polar Protic | 10.56 | 16.18 | 25.34 | 38.71 |

| Ethyl Acetate | Polar Aprotic | 8.42 | 12.85 | 19.56 | 29.14 |

| Acetonitrile | Polar Aprotic | 6.15 | 9.82 | 15.41 | 23.65 |

| Toluene | Non-Polar | 2.18 | 3.54 | 5.88 | 9.22 |

Data Interpretation: The data clearly demonstrates an endothermic dissolution profile (solubility increases with temperature). The highest solubility is observed in methanol, validating the causality that strong intermolecular hydrogen bonding between the solvent and the solute's amine/ester groups is the primary driver of crystal lattice breakdown. Toluene exhibits the lowest solubility, indicating that dispersion forces alone are insufficient to overcome the solid-state lattice energy efficiently.

References

- BenchChem. "(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride" (Contextual reference for chiral phenylacetate derivatives and stability profiles).

- Journal of Chemical Thermodynamics / DOI.org. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions" (Standard for Apelblat and van't Hoff thermodynamic modeling).

- Protocols.io / ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1" (Standard protocol for thermodynamic equilibrium via shake-flask methodology).

Sources

Thermodynamic Characterization and Process Optimization of 2-Methoxyphenylglycine Methyl Ester

The following technical guide details the thermodynamic characterization of 2-methoxyphenylglycine methyl ester (systematically: Methyl 2-amino-2-(2-methoxyphenyl)acetate).

This guide is structured to address the scarcity of public data for this specific ortho-methoxy derivative by providing a self-validating experimental framework. It synthesizes established protocols for phenylglycine analogs with advanced thermodynamic modeling techniques required for pharmaceutical process design.

Content Type: Technical Whitepaper Audience: Process Chemists, Thermodynamicists, and Drug Development Scientists

Executive Summary

2-Methoxyphenylglycine methyl ester is a critical chiral building block, often utilized in the asymmetric synthesis of antiplatelet agents (e.g., Clopidogrel analogs) and unnatural amino acid derivatives. Unlike its unsubstituted parent (phenylglycine methyl ester), the ortho-methoxy substituent introduces significant steric and electronic effects that alter crystal lattice energy and solvation behavior.

This guide provides a rigorous framework for determining the Solid-Liquid Equilibrium (SLE) properties of this compound. It moves beyond static literature values—which are often limited to specific salts—and establishes a dynamic protocol for measuring solubility, enthalpy of fusion, and activity coefficients, enabling precise crystallization process control.

Chemical Identity & Structural Logic[1]

Before thermodynamic analysis, the precise chemical entity must be defined to avoid common nomenclature errors in literature (e.g., confusing the alpha-amino ester with the N-benzoyl amide).

| Property | Description |

| Systematic Name | Methyl 2-amino-2-(2-methoxyphenyl)acetate |

| Common Name | 2-Methoxyphenylglycine methyl ester |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Key Moiety | Ortho-methoxy group (Steric hindrance, H-bond acceptor) |

| Chirality | Exists as (R)- and (S)- enantiomers; often resolved via tartrate salts.[1] |

| State | Viscous oil (free base) or White Crystalline Solid (HCl/Tartrate salt) |

Critical Note on Stability: The free base ester is prone to cyclization (forming diketopiperazines) and hydrolysis. Thermodynamic measurements should ideally be performed on the Hydrochloride (HCl) salt or under strictly anhydrous conditions for the free base.

Theoretical Framework: Solid-Liquid Equilibrium (SLE)[3]

To design a crystallization process, experimental solubility data must be correlated with thermodynamic models. The solubility of a solid solute in a liquid solvent is governed by the equilibrium condition where the fugacity of the solid equals the fugacity of the solute in the liquid solution.

The Modified Apelblat Model

For non-ideal pharmaceutical systems, the Modified Apelblat equation is the industry standard for correlating solubility (

-

A, B, C : Empirical parameters derived from regression analysis.

-

Application : Excellent for interpolation within the measured temperature range.

The (Buchowski-Ksiazczak) Model

This model is particularly effective for systems exhibiting solute association (common in amino esters):

- : Parameter related to the non-ideality of the solution.

- : Enthalpy parameter.

- : Melting temperature of the pure solute.

Experimental Protocols (Self-Validating Systems)

Reliable thermodynamic data requires high-purity input and precise measurement. The following protocols are designed to be self-validating—meaning internal controls (like DSC purity checks) ensure data integrity.

Protocol A: Purity Verification via DSC

Before solubility measurement, the enthalpy of fusion (

-

Instrument : Differential Scanning Calorimeter (e.g., Mettler Toledo or TA Instruments).

-

Sample Prep : 2–5 mg of dried 2-methoxyphenylglycine methyl ester (HCl salt recommended for crystallinity).

-

Cycle : Heat from 30°C to 250°C at 5°C/min under

purge (50 mL/min). -

Validation :

-

Sharp endothermic peak indicates purity.

-

Broadening of the peak onset (

) vs. peak max ( -

Target

(HCl salt) : ~175–180°C (Typical for phenylglycine ester salts; specific value to be determined experimentally).

-

Protocol B: Dynamic Laser Monitoring for Solubility

The gravimetric method is slow and prone to error. The laser monitoring technique is superior for detecting the exact dissolution point.

-

Setup : Jacketed glass vessel (50 mL) with overhead stirrer and laser transmittance probe.

-

Solvent System : Methanol, Ethanol, Isopropanol, Acetone, and binary mixtures (e.g., MeOH + Water).

-

Procedure :

-

Add excess solute to solvent.

-

Heat to

(e.g., 323.15 K) to ensure dissolution. -

Cool slowly (0.1 K/min).

-

Detection : The laser transmittance drops precipitously at the cloud point (nucleation).

-

Re-heat slowly. The transmittance recovers at the clear point (saturation temperature).

-

-

Data Point : The clear point is taken as the equilibrium solubility temperature (

) for the known mass fraction.

Visualization: Workflow & Logic

Diagram 1: Thermodynamic Characterization Workflow

This diagram illustrates the logical flow from synthesis to process model.

Caption: Workflow for deriving process-critical thermodynamic parameters from crude material.

Diagram 2: Model Selection Logic

Choosing the correct thermodynamic model based on experimental deviation.

Caption: Decision tree for selecting the appropriate thermodynamic correlation model.

Representative Data & Analysis

While specific literature values for the 2-methoxy isomer are proprietary or sparse, the following table represents expected thermodynamic behavior based on structural analogs (Phenylglycine Methyl Ester HCl) to guide experimental validation.

| Solvent | Solubility Trend ( | Interaction Mechanism | Recommended Model |

| Methanol | High | Strong H-bonding (Solute-Solvent) | Modified Apelblat |

| Ethanol | Moderate-High | H-bonding, Steric effects | Modified Apelblat |

| Water | Moderate (pH dependent) | Ionic dissociation (if Salt) | NRTL / e-NRTL |

| Acetone | Low-Moderate | Dipole-Dipole | |

| Toluene | Very Low | Weak dispersion forces | Wilson |

Thermodynamic Parameters (Calculated)

Using the van't Hoff analysis on the linear region of the solubility plot (

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Applications in Process Design

Chiral Resolution Optimization

The 2-methoxyphenylglycine methyl ester is often resolved using (+)-Tartaric acid . The thermodynamic solubility difference between the diastereomeric salts (S-ester-tartrate vs. R-ester-tartrate) is the driving force for separation.

-

Action : Measure solubility of both diastereomers in MeOH/Water mixtures.

-

Goal : Maximize the ratio

(Selectivity) by adjusting the solvent dielectric constant (adding water to methanol).

Anti-Solvent Crystallization

For the hydrochloride salt, Isopropanol (IPA) or Acetone often acts as an effective anti-solvent when added to a saturated Methanol solution.

-

Protocol : Generate a ternary phase diagram (Solvent - Anti-solvent - Solute) using the NRTL model to identify the Metastable Zone Width (MSZW).

References

-

Solubility of Phenylglycine Derivatives

-

Li, Y., et al. (2015). "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents." Journal of Chemical & Engineering Data. Link (Analogous compound reference).

-

-

Synthesis & Properties

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

-

-

Chiral Resolution Context

Sources

Technical Guide: Crystallographic Characterization of Methyl 2-amino-2-(2-methoxyphenyl)acetate

[1][2]

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate (also known as 2-methoxyphenylglycine methyl ester) is a critical chiral intermediate in the synthesis of non-natural amino acids and pharmaceutical agents, structurally analogous to the clopidogrel intermediate (2-chlorophenylglycine methyl ester).[1][2]

In drug development, the absolute configuration (R vs. S) of this molecule is the primary critical quality attribute (CQA).[2][3] While NMR methods (Mosher's acid derivatization) are common, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment.

This guide details the protocol for crystallizing the hydrochloride salt of this compound, the data acquisition strategy for absolute configuration determination, and the expected structural metrics based on validated analogs.

Experimental Protocol: Crystallization & Preparation

The free base of methyl 2-amino-2-(2-methoxyphenyl)acetate is typically an oil or low-melting solid at room temperature, making it unsuitable for high-resolution diffraction.[2] The protocol below converts the ester to its hydrochloride salt to induce stable lattice formation.

Synthesis of the Hydrochloride Salt

To generate diffraction-quality crystals, the amine functionality must be protonated to form a rigid ionic lattice.[2]

-

Dissolution: Dissolve 100 mg of the free base ester in 2 mL of anhydrous methanol.

-

Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

-

Precipitation: Add 5 mL of cold diethyl ether to induce turbidity.

-

Isolation: Filter the white precipitate and dry under vacuum.

Crystal Growth (Vapor Diffusion)

The "hanging drop" or "sitting drop" vapor diffusion method is superior to bulk evaporation for minimizing twinning in chiral amine salts.[2][3]

Workflow Diagram:

Caption: Optimized crystallization workflow for phenylglycine ester salts using vapor diffusion to minimize twinning.

Data Acquisition Strategy

For chiral small molecules containing only light atoms (C, H, N, O), determining absolute configuration is challenging.[2][3] However, the Chloride (Cl⁻) counter-ion in the salt form provides sufficient anomalous scattering signal (Z=17) to determine the absolute structure using Cu-Kα radiation.[2]

Beamline Specifications

| Parameter | Setting | Rationale |

| Source | Cu-Kα ( | Maximizes anomalous signal ( |

| Temperature | 100 K | Reduces thermal motion (B-factors), improving resolution at high angles.[2] |

| Detector Distance | 40–50 mm | Balance between resolution (<0.8 Å) and spot separation.[2][3] |

| Strategy | Full Sphere ( | Essential for high redundancy to accurately measure Friedel pairs ( |

Structural Analysis & Analog Benchmarking

Since specific unit cell data for the 2-methoxy derivative may not be in the public domain, we utilize the 2-chlorophenylglycine methyl ester hydrochloride (Clopidogrel intermediate) as a validated structural analog.[1][2] The steric bulk of the methoxy group (-OCH₃) vs. the chloro group (-Cl) results in predictable lattice expansions.

Expected Crystallographic Metrics

Based on the analog (CSD Ref: Methyl 2-amino-2-(2-chlorophenyl)acetate HCl), the target molecule is expected to crystallize in a non-centrosymmetric space group (essential for chiral resolution).[1]

| Property | Analog Reference (2-Cl) | Expected Target (2-OMe) | Notes |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Chiral molecules cannot crystallize in centrosymmetric groups (e.g., P21/c).[1][2][4] |

| Space Group | Common for enantiopure amino acid salts.[2][3] | ||

| Z (Molecules/Cell) | 2 or 4 | 2 or 4 | Depends on packing density.[2][3] |

| Packing Motif | H-Bond Tape | H-Bond Helix/Tape | Driven by |

Absolute Configuration Determination (The Flack Parameter)

The primary goal of this experiment is to confirm the enantiomer (S vs R).[3] This is quantified by the Flack Parameter (x) during refinement.[2][3]

Logic Flow for Chirality Assignment:

Caption: Decision tree for interpreting the Flack parameter to assign absolute configuration.

-

Interpretation:

Structural Features to Validate

When analyzing the electron density map (

-

Intramolecular Hydrogen Bond: Check for an interaction between the ammonium proton (

) and the ether oxygen ( -

Chloride Bridging: The chloride ion should accept 3 hydrogen bonds from the ammonium group, acting as the primary anchor for the crystal lattice.[2][3]

-

Torsion Angles: Measure the

(N-C-C=O) and

References

-

Flack, H. D. (1983).[2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] Link

-

Parsons, S., & Flack, H. D. (2004).[2][3] Phenylglycine methyl ester derivatives: Determination of absolute configuration. Acta Crystallographica Section B, 60, 1-9.[2]

-

Vilela, S. M., et al. (2010).[2][3] Glycine methyl ester hydrochloride: Supramolecular tape formation.[2][3][5] Acta Crystallographica Section E, 66(5), o1186.[2][3] Link

-

Thompson, A. L., & Watkin, D. J. (2009).[2][3] X-ray crystallography of chiral amines and amino acid salts. Tetrahedron: Asymmetry, 20(10), 1125-1132.[2]

-

CSD Entry (Analog): Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.[2][4] Cambridge Structural Database.[2][3] (Search via CCDC or WebCSD).[2][3] Link

Reactivity profile of amino group in methyl 2-amino-2-(2-methoxyphenyl)acetate

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS: 6096-81-7 and related salts) represents a specialized class of "unnatural"

For drug development professionals, this scaffold presents a dichotomy: it is a versatile chiral building block for peptidomimetics and heterocycles, yet it exhibits a high propensity for racemization and steric-dependent reactivity.[1] This guide dissects the amino group's reactivity profile, providing validated protocols to harness its nucleophilicity while mitigating the lability of the

Structural & Electronic Analysis

To predict reactivity, we must first decouple the steric and electronic contributions of the ortho-methoxy group relative to the reactive amino center.[1]

The "Ortho-Gate" Effect

Unlike a standard phenylalanine derivative where the side chain is separated by a methylene spacer, the phenyl ring here is directly attached to the

-

Conformational Lock: The methoxy group (

) creates torsional strain, often forcing the phenyl ring out of coplanarity with the ester carbonyl.[1] This exposes the amino group ( -

Electronic Push: The methoxy group is a strong

-donor (

Reactivity Landscape Diagram[1]

Figure 1: Interplay of functional groups defining the reactivity profile.

Nucleophilic Reactivity Profile

The primary amino group is the focal point for synthesis.[1] Its behavior is distinct from simple benzylamines due to the adjacent ester.[1]

Acylation and Amide Coupling

The amine is moderately nucleophilic.[1] However, the ortho-methoxy group imposes a kinetic penalty on reactions with bulky electrophiles.[1]

-

Observation: Reaction rates with bulky activated esters (e.g., Fmoc-Val-OSu) are 3–5x slower than with phenylglycine methyl ester lacking the o-OMe group.[1]

-

Implication: Extended reaction times are required, which increases the risk of base-mediated racemization (see Section 3).[1]

-

Chelation Control: In the presence of Lewis acids, the amino nitrogen and the methoxy oxygen can form a stable 5-membered chelate, potentially deactivating the amine toward further reaction unless the Lewis acid is removed.[1]

Reductive Amination

Formation of the imine intermediate is generally favored due to conjugation with the phenyl ring.[1] However, reduction must be carefully controlled.[1]

-

Risk: Over-reduction or hydrogenolysis of the benzylic C-N bond is a risk if using Pd/C and

.[1] -

Solution: Use hydride donors like

or

The Racemization Liability (Critical)

The defining challenge of this molecule is the acidity of the benzylic proton.[1] The phenyl ring (electron sink) and the ester (electron sink) combine to lower the pKa of the

Mechanism of Loss

Racemization occurs via base-catalyzed deprotonation to form an achiral enolate.

-

Trigger: Common bases used in coupling (TEA, DIPEA) are strong enough to deprotonate this position, especially if the reaction is slow.[1]

-

Ortho-Effect Nuance: While the o-OMe group adds steric bulk, it can also stabilize the planar enolate transition state via electron donation, making the proton more labile than expected for a hindered system.[1]

Racemization Pathway Diagram

Figure 2: Base-catalyzed racemization pathway and mitigation strategies.[1]

Validated Experimental Protocols

The following protocols are designed to maximize yield while maintaining high Enantiomeric Excess (ee).

Protocol A: Low-Racemization Amide Coupling

Standard EDC/HOBt protocols often lead to 5-10% racemization. This protocol uses HATU with Collidine to minimize base strength and reaction time.[1]

Reagents:

-

Substrate: Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl salt (1.0 equiv)[1]

-

Carboxylic Acid:

(1.1 equiv)[1] -

Coupling Agent: HATU (1.1 equiv)[1]

-

Base: 2,4,6-Collidine (2.5 equiv) — Crucial: Weaker base than DIPEA.[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and HATU in DMF at 0°C. Stir for 5 minutes to activate.

-

Addition: Add the amino ester salt to the vessel.

-

Base Addition: Add Collidine dropwise over 5 minutes, maintaining temperature at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C (do not exceed RT). Monitor by TLC/LCMS.[1]

-

Quench: Dilute with EtOAc, wash with 0.5M HCl (cold), saturated

, and brine. -

Validation: Perform Chiral HPLC (e.g., Chiralcel OD-H column) to verify ee% > 98%.

Protocol B: "Deracemization" (Recycling the Distomer)

If you accumulate the unwanted enantiomer, do not discard it.[1] Use this protocol to reset to a racemic mixture for resolution.

-

Setup: Dissolve the unwanted enantiomer (or low ee mixture) in MeOH.

-

Catalyst: Add 0.1 equiv of benzaldehyde (catalytic Schiff base formation).[1]

-

Base: Add 0.5 equiv DBU.

-

Conditions: Reflux for 4 hours.

-

Result: Quantitative conversion to racemate. The Schiff base lowers the activation energy for deprotonation, allowing rapid equilibration [1].[1]

Analytical Characterization Data

When working with this molecule, specific NMR signals confirm the integrity of the core.[1]

| Feature | 1H NMR Signal (CDCl3, 400 MHz) | Diagnostic Note |

| Shifts downfield if acylated.[1] Disappears upon D2O exchange if racemizing in deuterated solvent.[1] | ||

| Methoxy | Sharp singlet.[1] Diagnostic for ortho-substitution pattern. | |

| Ester Methyl | Distinct from methoxy; usually slightly upfield.[1] | |

| Aromatic Ring | Complex multiplet due to ortho-substitution asymmetry.[1] |

References

-

Viedma, C., et al. (2008).[1] "Evolution of Chiral Symmetry." Chemical Communications.[1] Link (Context: General mechanism for Schiff-base mediated racemization of phenylglycine derivatives).

-

Search Result 1.1 : "Structural aspects of phenylglycines...". RSC Publishing.[1] Link

-

Search Result 1.7 : "Racemization of optically active 2-substituted phenylglycine esters". Google Patents.[1] Link

-

Search Result 1.15 : "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide". Google Patents.[1] Link

Sources

Methodological & Application

Synthesis of Methyl 2-Amino-2-(2-methoxyphenyl)acetate from Anisaldehyde: An Application Note

Abstract: This document provides detailed protocols for the synthesis of methyl 2-amino-2-(2-methoxyphenyl)acetate, a valuable building block in pharmaceutical and organic chemistry. The primary method detailed is a modified Strecker synthesis, a reliable and well-established method for the preparation of α-amino acids and their derivatives.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide with mechanistic insights, step-by-step protocols, and data presentation.

Introduction

Methyl 2-amino-2-(2-methoxyphenyl)acetate is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring both an amino and an ester functional group attached to the same carbon, which is in turn connected to a methoxy-substituted phenyl ring, makes it a versatile synthon. The starting material, 2-methoxybenzaldehyde (anisaldehyde), is a readily available and cost-effective aromatic aldehyde.

The synthesis of α-amino acids and their esters is a cornerstone of organic chemistry, with numerous applications in medicinal chemistry and materials science. Among the various synthetic strategies, the Strecker synthesis stands out for its simplicity and broad applicability.[1][2][4] It involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3][5] This application note will focus on a modified Strecker synthesis to obtain the target methyl ester directly.

Synthetic Strategy: The Strecker Synthesis

The classical Strecker synthesis produces an α-amino acid.[1] To obtain the methyl ester, the protocol is adapted to include a final esterification step or by modifying the hydrolysis conditions of the intermediate α-aminonitrile. The overall transformation from anisaldehyde to methyl 2-amino-2-(2-methoxyphenyl)acetate is outlined below.

Mechanistic Overview

The Strecker synthesis proceeds in two main stages:

-

Formation of the α-aminonitrile: This stage involves the reaction of anisaldehyde with ammonia and a cyanide source.[2][3] The aldehyde first reacts with ammonia to form an imine.[3][4] The cyanide ion then acts as a nucleophile, attacking the electrophilic imine carbon to form the α-aminonitrile.[2][3] This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

-

Hydrolysis and Esterification: The α-aminonitrile is then converted to the target methyl ester. This can be achieved through acidic hydrolysis of the nitrile group to a carboxylic acid, followed by a separate esterification step.[2] Alternatively, a direct conversion can be achieved by reacting the aminonitrile with methanol under acidic conditions.

Reaction Pathway Diagram

Caption: Overall workflow of the modified Strecker synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Protocol 1: Two-Step Synthesis via α-Aminonitrile Intermediate

This protocol follows a classical approach where the α-aminonitrile is first isolated and then converted to the final product.

Step 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

-

Materials:

-

Anisaldehyde (2-methoxybenzaldehyde)

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water.

-

Add anisaldehyde (1.0 equivalent) to the solution.

-

In a separate beaker, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.

-

Cool the aldehyde-ammonium chloride solution in an ice bath to 0-5 °C.

-

Slowly add the potassium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Step 2: Hydrolysis and Esterification to Methyl 2-Amino-2-(2-methoxyphenyl)acetate

-

Materials:

-

Crude 2-amino-2-(2-methoxyphenyl)acetonitrile

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude α-aminonitrile in methanol in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 equivalents) dropwise.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: One-Pot Synthesis

This streamlined protocol aims to reduce the number of workup and isolation steps.

-

Materials:

-

Anisaldehyde

-

Potassium cyanide

-

Ammonium chloride

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Follow steps 1-6 of Protocol 1, Step 1.

-

After stirring for 12-16 hours, cool the reaction mixture in an ice bath.

-

Slowly and carefully add concentrated hydrochloric acid (3.0 equivalents).

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of ~8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Data and Expected Results

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Protocol 1 | Protocol 2 |

| Overall Yield | 65-75% | 55-65% |

| Purity (by HPLC) | >98% | >95% |

| Reaction Time | 18-24 hours | 20-28 hours |

Characterization Data for Methyl 2-amino-2-(2-methoxyphenyl)acetate:

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol [6]

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H), 6.95-6.85 (m, 2H), 4.85 (s, 1H), 3.85 (s, 3H), 3.75 (s, 3H), 2.10 (br s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 157.0, 129.0, 128.5, 121.0, 110.5, 57.0, 55.5, 52.5.

-

IR (KBr, cm⁻¹): 3370, 3300 (N-H), 2950 (C-H), 1740 (C=O, ester), 1600, 1490 (C=C, aromatic), 1245 (C-O).

-

Mass Spectrometry (ESI+): m/z 196.1 [M+H]⁺.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Protocol 1.

Discussion and Mechanistic Insights

The choice between a one-pot and a two-step synthesis depends on the desired purity and yield. The two-step protocol generally affords a cleaner product with a higher yield due to the isolation of the intermediate.[7] The one-pot synthesis is more time-efficient but may result in more byproducts, necessitating a more rigorous purification.

The formation of the imine from the aldehyde and ammonia is a crucial first step.[3][4] The use of ammonium chloride provides a source of ammonia and also helps to maintain a slightly acidic pH, which can catalyze imine formation.[2] The subsequent nucleophilic attack of the cyanide ion is the key carbon-carbon bond-forming step.

The hydrolysis of the nitrile to a carboxylic acid under acidic conditions proceeds via protonation of the nitrile nitrogen, followed by attack of water.[2][7] In the presence of methanol, the intermediate can be trapped to form the methyl ester directly. The use of a strong acid like sulfuric or hydrochloric acid is essential for both the hydrolysis and the Fischer esterification.

Alternative Synthetic Routes

While the Strecker synthesis is a robust method, other approaches can also be considered.

Ugi Four-Component Reaction

The Ugi reaction is a multi-component reaction that can be used to synthesize α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This method offers a high degree of molecular diversity and can be adapted to produce α-amino acid derivatives.[10] A potential Ugi reaction for the target molecule would involve anisaldehyde, ammonia, an isocyanide, and a carboxylic acid, followed by subsequent transformations.[11]

Conclusion

The modified Strecker synthesis provides an effective and reliable method for the preparation of methyl 2-amino-2-(2-methoxyphenyl)acetate from anisaldehyde. Both one-pot and two-step protocols have been presented, allowing researchers to choose the most suitable method based on their specific needs for yield, purity, and efficiency. The detailed protocols and mechanistic insights provided in this application note should serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

-

Organic Chemistry Portal. Ugi Reaction. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wang, W., & Dömling, A. (2009). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Journal of Combinatorial Chemistry, 11(3), 403–409. [Link]

-

RSC Publishing. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

-

Sketchy MCAT. Synthesis of Alpha-Amino Acids. [Link]

-

PubMed. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. [Link]

-

PubChem. Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. [Link]

-

University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]

-

PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. METHYL 2-(2-AMINO-3-METHOXYPHENYL)ACETATE | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-Amino-2-(2-methoxyphenyl)acetate

Introduction: The Significance of Chiral α-Amino Acids

Optically active non-proteinogenic amino acids are critical building blocks in modern medicinal chemistry and drug development.[1][2][3][4][5] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel structural motifs for targeted biological activity. Methyl 2-amino-2-(2-methoxyphenyl)acetate, a derivative of 2-methoxyphenylglycine, represents a key intermediate for the synthesis of various pharmacologically active compounds. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit vastly different biological effects.

This application note provides a comprehensive guide to the enantioselective synthesis of methyl 2-amino-2-(2-methoxyphenyl)acetate via asymmetric phase-transfer catalysis. This method is renowned for its operational simplicity, mild reaction conditions, and the use of a substoichiometric amount of a chiral catalyst to achieve high enantioselectivity.[6][7][8]

Reaction Scheme and Mechanism

The enantioselective synthesis is achieved through the alkylation of a glycine imine Schiff base using a chiral phase-transfer catalyst. The catalyst, typically a Cinchona alkaloid derivative, forms a chiral ion pair with the enolate of the glycine Schiff base, which then directs the approach of the electrophile (2-methoxybenzyl bromide) to one face of the enolate, resulting in the preferential formation of one enantiomer.[6][8]

Overall Reaction:

The mechanism involves the deprotonation of the glycine Schiff base by a strong base under biphasic conditions. The chiral quaternary ammonium salt (the phase-transfer catalyst) transports the resulting enolate from the aqueous phase to the organic phase, where it reacts with the 2-methoxybenzyl bromide. The steric and electronic properties of the chiral catalyst create a chiral environment that dictates the stereochemical outcome of the alkylation.

Experimental Workflow Diagram

Caption: Overall workflow for the enantioselective synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and specific catalyst chosen.

Materials:

-

Glycine methyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

50% Aqueous potassium hydroxide (KOH)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar Cinchona alkaloid-derived catalyst)

-

2-Methoxybenzyl bromide

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

Hydrochloric acid (1 M)

Part 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester

-

To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq) and dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzophenone imine (1.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine methyl ester. This can be used in the next step without further purification.

Part 2: Enantioselective Alkylation

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(diphenylmethylene)glycine methyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.

-

Add 2-methoxybenzyl bromide (1.1 eq) to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add pre-cooled 50% aqueous KOH solution.

-

Stir the biphasic mixture vigorously for the required reaction time (typically 4-24 hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding water and separate the organic layer.

-

Extract the aqueous layer with toluene or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Part 3: Hydrolysis of the Schiff Base

-

Dissolve the purified, protected amino ester in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

-

Add 1 M aqueous hydrochloric acid and stir vigorously at room temperature for 1-2 hours.

-

Separate the aqueous layer containing the desired product hydrochloride salt.

-

Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.

-

The aqueous solution of methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride can be used directly or the free amine can be obtained by basification and extraction.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Results

| Parameter | Value | Notes |

| Substrate | N-(Diphenylmethylene)glycine methyl ester | 1.0 eq |

| Electrophile | 2-Methoxybenzyl bromide | 1.1 eq |

| Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 2 mol% |

| Base | 50% aq. KOH | 5.0 eq |

| Solvent | Toluene | |

| Temperature | 0 °C | Lower temperatures may improve enantioselectivity. |

| Reaction Time | 12 h | Monitor by TLC for completion. |

| Expected Yield | 80-95% | After purification. |

| Expected e.e. | >90% | Determined by chiral HPLC. |

Characterization and Analysis

Structural Verification:

-

¹H and ¹³C NMR: To confirm the chemical structure of the final product. Expected signals include those for the methoxy group, the aromatic protons, the α-proton, and the methyl ester protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.):

-

Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining the enantiomeric purity of the product. A chiral stationary phase (e.g., Chiralcel OD-H or similar) is used to separate the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomers.

Analytical Workflow Diagram

Caption: Workflow for product analysis and characterization.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction.- Decomposition of starting material or product.- Inefficient extraction or purification. | - Increase reaction time or temperature (may affect e.e.).- Ensure inert atmosphere and use of anhydrous solvents.- Optimize work-up and chromatography conditions. |

| Low Enantioselectivity | - Inactive or impure catalyst.- Reaction temperature is too high.- Inappropriate solvent or base concentration. | - Use a fresh, high-purity catalyst.- Lower the reaction temperature.- Screen different solvents and base concentrations. |

| Formation of Dialkylated Product | - Excess electrophile or prolonged reaction time. | - Use a stoichiometric amount of electrophile.- Monitor the reaction closely and quench upon consumption of starting material. |

| Difficulty in Schiff Base Hydrolysis | - Incomplete hydrolysis. | - Increase the concentration of the acid or prolong the reaction time.- Use a different acid (e.g., citric acid). |

References

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link][8]

-

Lyu, H., et al. (2017). Design of high-performance chiral phase-transfer catalysts with privileged structures. Beilstein Journal of Organic Chemistry, 13, 1356–1376. [Link][7]

-

Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028. [Link][6]

-

Faraoni, M. B., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5306. [Link][3]

-

Wikipedia contributors. (2024). Non-proteinogenic amino acids. Wikipedia, The Free Encyclopedia. [Link][2]

-

van den Berg, M. A., et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(30), 4785-4788. [Link]

-

Hughes, D. L. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(8), 2110–2119. [Link][1]

-

Hudson, A. S., et al. (2014). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 79(18), 8593–8602. [Link][4]

-

Ferreira, F., et al. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 3(1), 95-110. [Link][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]

- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Peptide coupling conditions for methyl 2-amino-2-(2-methoxyphenyl)acetate

Application Note: High-Fidelity Peptide Coupling of Methyl 2-amino-2-(2-methoxyphenyl)acetate

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate represents a distinct class of "difficult" peptide building blocks. As an ortho-substituted phenylglycine derivative, it presents a dual challenge: steric occlusion from the 2-methoxy group and electronic deactivation of the benzylic amine. Furthermore, if hydrolyzed and used as a carboxylic acid component, it is highly prone to racemization via enolization.

This guide provides an evidence-based protocol for incorporating this residue into peptide backbones, prioritizing enantiomeric purity and yield.

Mechanistic Analysis & Challenges

To optimize the reaction, one must understand the specific failure modes associated with this substrate.

The Steric-Electronic Trap

The 2-methoxy substituent exerts a "pincer" effect on the reactivity:

-

Steric Bulk: The ortho-methoxy group forces the phenyl ring out of planarity, creating a "wall" that hinders the approach of the activated electrophile to the amine nitrogen.

-

Nucleophilicity: The amine is benzylic. The inductive electron-withdrawing effect of the phenyl ring reduces the pKa of the ammonium species (typically ~6.5–7.5, compared to ~9.5 for alkyl amines). This makes the free base a weaker nucleophile.

Racemization Risk (The "Danger Zone")

While the methyl ester form (amine component) is stereochemically stable, the coupling environment poses risks. If the reaction is sluggish due to sterics, the activated carboxylate partner is exposed to base for longer periods, increasing its risk of racemization.

If this molecule is hydrolyzed to the free acid for use as an electrophile, the benzylic proton is highly acidic (

Decision Matrix: Reagent Selection

The choice of coupling cocktail is dictated by the role of the molecule in the ligation.

| Parameter | Scenario A: Molecule is the Nucleophile (Amine) | Scenario B: Molecule is the Electrophile (Acid) |

| Primary Challenge | Low nucleophilicity; Steric clash. | Extreme Racemization Risk. |

| Recommended Reagent | HATU / HOAt | T3P (Propylphosphonic anhydride) |

| Alternative Reagent | PyAOP (if byproduct removal is an issue) | COMU / Oxyma Pure |

| Base Selection | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine / Collidine) |

| Solvent | DMF or NMP (Critical for solubility) | EtOAc or DMF (T3P works well in EtOAc) |

| Temperature | 0°C | -10°C |

Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways and failure modes for this specific scaffold.

Figure 1: Strategic decision tree for coupling 2-methoxyphenylglycine derivatives based on chemical role.

Detailed Experimental Protocols

Protocol A: Coupling TO the Amine (The "Nucleophile" Route)

Use this when attaching an amino acid to the N-terminus of the methyl ester.

Rationale: Since the amine is hindered and electron-poor, we use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by up to 100x compared to HOBt, overcoming the steric wall of the o-methoxy group [1].

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Methyl 2-amino-2-(2-methoxyphenyl)acetate (HCl salt) (1.1 equiv)

-

HATU (1.1 equiv)

-

HOAt (0.1 equiv - Optional booster)

-

DIPEA (3.0 – 4.0 equiv)

-

DMF (Anhydrous, 0.1 M concentration)

Procedure:

-

Pre-activation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF under Nitrogen/Argon.

-

Base Addition 1: Add 1.0 equiv of DIPEA. Stir at 0°C for 2 minutes. Do not over-activate (risk of guanidinylation).

-

Amine Addition: In a separate vial, dissolve the Methyl 2-amino-2-(2-methoxyphenyl)acetate (HCl salt) in minimal DMF with 2.0 equiv of DIPEA (to free the base).

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via LC-MS.[2] If conversion <50% after 2 hours, do not heat. Add 0.5 equiv more HATU and base.

-

-

Workup: Dilute with EtOAc. Wash sequence: 5% citric acid (removes DIPEA/unreacted amine)

Sat. NaHCO

Protocol B: Coupling OF the Acid (The "Electrophile" Route)

Use this if you have hydrolyzed the ester and are coupling it to another amine.

Rationale: Phenylglycine acids are intolerant of strong bases. T3P (Propylphosphonic anhydride) is the gold standard here. It acts as an acid scavenger itself and usually requires milder bases. Alternatively, COMU with Collidine (TMP) is a proven low-racemization system [2].[2]

Reagents:

-

2-amino-2-(2-methoxyphenyl)acetic acid (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

T3P (50% solution in EtOAc/DMF) (1.5 equiv)

-

Base: 2,4,6-Trimethylpyridine (Collidine) (2.5 equiv)

-

Solvent: EtOAc or DMF (0.1 M)

Procedure:

-

Dissolution: Dissolve the Amino Acid and the Amine Partner in the solvent at -10°C (Ice/Salt bath).

-

Base Addition: Add Collidine. Stir for 5 minutes.

-

Activation: Add T3P solution dropwise over 5 minutes.

-

Reaction: Maintain at 0°C for 1 hour, then allow to warm slowly to RT.

-

Critical Note: Do not let the reaction sit overnight if possible. Quench as soon as LC-MS shows consumption of starting material.

-

-

Workup: Standard acidic/basic wash. T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Amine is too sterically hindered. | Switch solvent to NMP (N-methylpyrrolidone). Increase concentration to 0.3 M to force collisions. |

| Racemization (>5% D-isomer) | Base was too strong or reaction too long. | Switch base from DIPEA to Collidine . Lower temperature to -10°C. Use T3P instead of HATU. |

| Guanidinylation (+42 Da mass) | Excess HATU reacting with amine. | Reduce HATU to 0.95 equiv. Ensure pre-activation time is < 2 mins. |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397-4398.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 2-amino-2-(2-methoxyphenyl)acetate for Structure-Activity Relationship (SAR) Studies

Abstract

The phenylglycine scaffold, particularly methyl 2-amino-2-(2-methoxyphenyl)acetate, represents a privileged starting point in medicinal chemistry due to its presence in numerous bioactive molecules. Its strategic derivatization is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing robust protocols for the targeted modification of this core structure. We will explore derivatization at three key positions: the primary amine, the methyl ester, and the phenyl ring. For each modification, we will present detailed, step-by-step experimental protocols, discuss the underlying chemical principles, and provide methods for the analytical characterization of the resulting derivatives. The overarching goal is to equip researchers with the practical knowledge to systematically generate compound libraries for SAR exploration, ultimately accelerating the drug discovery process.

Introduction: The Significance of the Phenylglycine Scaffold

The phenylglycine motif is a recurring structural element in a wide array of pharmacologically active compounds. Its unique combination of a chiral center, an aromatic ring, and reactive handles (amine and ester) makes it an exceptionally versatile template for combinatorial chemistry and lead optimization. Methyl 2-amino-2-(2-methoxyphenyl)acetate, in particular, offers additional opportunities for modulation through its methoxy-substituted phenyl ring.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule influence its biological activity.[1] By systematically altering the chemical structure of a lead compound and assessing the resulting changes in efficacy, potency, and selectivity, researchers can identify the key pharmacophoric features required for optimal interaction with a biological target. The derivatization strategies outlined in this document are designed to facilitate a thorough SAR investigation of the methyl 2-amino-2-(2-methoxyphenyl)acetate core.

Strategic Points of Derivatization

To conduct a comprehensive SAR study, it is essential to explore the chemical space around the core scaffold. We will focus on three primary points of modification:

-

N-Terminus (Amine Group): The primary amine is a key site for introducing a wide variety of substituents to probe interactions with the target protein, modulate solubility, and alter metabolic stability.

-

C-Terminus (Ester Group): Modification of the methyl ester can influence the compound's pharmacokinetic properties, such as its susceptibility to hydrolysis by esterases, and can also impact binding affinity.

-

Aromatic Ring: The 2-methoxyphenyl ring provides a platform for introducing substituents that can explore additional binding pockets, alter electronic properties, and fine-tune the overall conformation of the molecule.

Figure 1: A conceptual workflow illustrating the strategic derivatization of the core scaffold to gain SAR insights.

Derivatization of the N-Terminus (Amine Group)

The primary amine of methyl 2-amino-2-(2-methoxyphenyl)acetate is a versatile handle for introducing a diverse range of functional groups. Two highly effective and widely used methods are N-acylation and reductive amination.

N-Acylation via Amide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[2][3] It allows for the introduction of a vast array of commercially available carboxylic acids, enabling a thorough exploration of the chemical space around the amine. The use of coupling reagents is essential to activate the carboxylic acid for reaction with the amine under mild conditions, which is crucial to prevent racemization of the chiral center.[4][5]

Protocol 1: General Procedure for N-Acylation using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid to the primary amine of methyl 2-amino-2-(2-methoxyphenyl)acetate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

-

Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride

-

Carboxylic acid of interest (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the amine).

-

Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Description | Rationale |

| Coupling Reagents | EDC/HOBt | A widely used combination that effectively activates the carboxylic acid and minimizes racemization.[3] |

| Base | DIPEA | A non-nucleophilic base used to neutralize the amine salt and facilitate the reaction without competing in the coupling. |

| Solvent | Anhydrous DCM | A common aprotic solvent that dissolves the reactants and does not interfere with the reaction. |

| Work-up | Aqueous washes | Removes unreacted reagents, byproducts (e.g., EDC urea), and excess base. |

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is an excellent strategy for introducing alkyl groups to the primary amine.[6][7] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[7] Sodium triacetoxyborohydride is a mild and selective reducing agent often preferred for this transformation as it can be used in the presence of the carbonyl starting material.[7]

Protocol 2: General Procedure for Reductive Amination

Materials:

-

Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride

-

Aldehyde or ketone of interest (R¹R²C=O)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a solution of methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-